molecular formula C22H32N2 B1601548 4,4'-Dihexyl-2,2'-bipyridine CAS No. 445027-76-9

4,4'-Dihexyl-2,2'-bipyridine

Cat. No.: B1601548
CAS No.: 445027-76-9
M. Wt: 324.5 g/mol
InChI Key: CFRUXDAXNXJISO-UHFFFAOYSA-N
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Description

4,4'-Dihexyl-2,2'-bipyridine is a chemical compound characterized by its two pyridine rings connected by a single bond, with hexyl groups attached to the 4th carbon of each pyridine ring. This compound is part of the bipyridine family, which are known for their coordination abilities with metal ions, making them useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dihexyl-2,2'-bipyridine typically involves the following steps:

  • Bromination: The starting material, 2,2'-bipyridine, undergoes bromination to introduce bromine atoms at the 4th position of each pyridine ring.

  • Hexylation: The brominated product is then treated with hexyl magnesium bromide (Grignard reagent) to replace the bromine atoms with hexyl groups.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4'-Dihexyl-2,2'-bipyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the pyridine rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyridine N-oxides.

  • Reduction Products: Reduction can produce dihydropyridines.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4,4'-Dihexyl-2,2'-bipyridine has several applications in scientific research:

  • Chemistry: It is used as a ligand in the preparation of transition metal complexes, which are important in catalysis and material science.

  • Biology: The compound can be used in biological studies to investigate the interaction of metal ions with biological molecules.

  • Industry: Its coordination properties make it useful in the development of sensors, electronic devices, and other industrial applications.

Mechanism of Action

4,4'-Dihexyl-2,2'-bipyridine is similar to other bipyridine derivatives, such as 4,4'-dimethyl-2,2'-bipyridine and 4,4'-diphenyl-2,2'-bipyridine. its unique feature is the presence of hexyl groups, which provide better solubility and stability compared to other derivatives. This makes it particularly useful in industrial and research applications where these properties are critical.

Comparison with Similar Compounds

  • 4,4'-Dimethyl-2,2'-bipyridine

  • 4,4'-Diphenyl-2,2'-bipyridine

  • 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine

Properties

IUPAC Name

4-hexyl-2-(4-hexylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(14-16-24-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUXDAXNXJISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477417
Record name 4,4'-Dihexyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445027-76-9
Record name 4,4'-Dihexyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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